AChE-IN-29

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

AChE-IN-29 (also designated VA10) is a 3-OH pyrrolidine derivative developed as a multitarget-directed ligand for Alzheimer’s disease research. It inhibits human acetylcholinesterase (hAChE), electric eel AChE (eeAChE), and equine butyrylcholinesterase (eqBChE) with IC50 values of 0.25 μM, 0.23 μM, and 0.72 μM, respectively, and additionally displays antioxidant activity (DPPH IC50 24.12 μM) and inhibition of Aβ1‑42 aggregation.

Molecular Formula C18H19BrN2O2
Molecular Weight 375.3 g/mol
Cat. No. B12400941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-29
Molecular FormulaC18H19BrN2O2
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H19BrN2O2/c19-15-7-5-13(6-8-15)18(23)20-17-4-2-1-3-14(17)11-21-10-9-16(22)12-21/h1-8,16,22H,9-12H2,(H,20,23)/t16-/m0/s1
InChIKeyJVZPEWOVQXUROG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-29: A Multitarget 3-OH Pyrrolidine Cholinesterase Inhibitor for Alzheimer’s Disease Research


AChE-IN-29 (also designated VA10) is a 3-OH pyrrolidine derivative developed as a multitarget-directed ligand for Alzheimer’s disease research [1]. It inhibits human acetylcholinesterase (hAChE), electric eel AChE (eeAChE), and equine butyrylcholinesterase (eqBChE) with IC50 values of 0.25 μM, 0.23 μM, and 0.72 μM, respectively, and additionally displays antioxidant activity (DPPH IC50 24.12 μM) and inhibition of Aβ1‑42 aggregation [2].

Why AChE‑IN‑29 Cannot Be Replaced by Generic AChE Inhibitors in Preclinical Studies


AChE-IN-29 exhibits a unique multitarget profile combining moderate cholinesterase inhibition with direct Aβ1‑42 anti‑aggregation and antioxidant activity, a constellation of effects that is absent in standard single‑target AChE inhibitors [1]. Simple substitution with donepezil (which lacks Aβ anti‑aggregation) or with vasicine (the natural precursor, which is ~100‑fold less potent on hAChE) would fundamentally alter experimental outcomes, particularly in models requiring concurrent modulation of cholinergic function, amyloid pathology, and oxidative stress [2].

Quantitative Differentiation of AChE‑IN‑29: Head‑to‑Head Comparisons with Structural and Pharmacological Analogs


AChE‑IN‑29 vs. AChE/BChE‑IN‑29: 8.4‑Fold Higher AChE Potency and 8.8‑Fold Higher BChE Potency

In the same eeAChE and eqBChE enzyme assays, AChE‑IN‑29 is markedly more potent than the structurally related analog AChE/BChE‑IN‑29 [1].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

AChE‑IN‑29 vs. BChE‑IN‑29: 3‑Fold Superior AChE Inhibition with Distinct Selectivity Profile

AChE‑IN‑29 exhibits a balanced dual‑inhibition profile (hAChE IC50 0.25 μM, eqBChE IC50 0.72 μM; BChE/AChE ratio ≈ 2.9), whereas BChE‑IN‑29 is a BChE‑selective agent (AChE IC50 0.74 μM, BChE IC50 0.078 μM; ratio ≈ 0.1) [1][2]. AChE‑IN‑29 is approximately 3‑fold more potent on hAChE than BChE‑IN‑29.

Acetylcholinesterase Butyrylcholinesterase Selectivity

AChE‑IN‑29 vs. Donepezil: Complementary Multitarget Activity Beyond Cholinesterase Inhibition

Unlike the clinical standard donepezil (hAChE IC50 ≈ 0.0116 μM), AChE‑IN‑29 demonstrates direct inhibition of Aβ1‑42 aggregation and notable antioxidant activity (DPPH IC50 24.12 μM) [1]. While donepezil is ~20‑fold more potent on hAChE, it lacks these ancillary activities, making AChE‑IN‑29 a preferred tool for investigating multitarget mechanisms in Alzheimer’s disease.

Multitarget-directed ligand Amyloid-beta aggregation Antioxidant

In Vivo Efficacy: AChE‑IN‑29 Restores Cognitive Function in Scopolamine‑Induced Amnesia at 2.5‑10 mg/kg (p.o.)

Oral administration of AChE‑IN‑29 (2.5, 5, or 10 mg/kg) for 7 days significantly improved memory and cognition in a scopolamine‑induced amnesia rat model, as measured by Morris water maze and passive avoidance tests [1]. At 10 mg/kg, hippocampal neuronal density was restored, confirming in vivo neuroprotection [1].

In vivo efficacy Cognitive enhancement Memory impairment

Cytotoxicity Profile: AChE‑IN‑29 Exhibits No Significant Toxicity on SH‑SY5Y Cells up to 20 μM

In SH‑SY5Y neuroblastoma cells, AChE‑IN‑29 (5‑20 μM, 72 h) did not reduce cell viability and instead protected against Aβ1‑42‑induced toxicity . This safety window distinguishes AChE‑IN‑29 from more cytotoxic cholinesterase inhibitors and supports its use in long‑term cellular assays.

Cytotoxicity Neuroprotection Cell viability

Optimal Research and Preclinical Applications for AChE‑IN‑29


Alzheimer’s Disease Multitarget Mechanism Studies

Employ AChE‑IN‑29 to dissect the interplay between cholinesterase inhibition, Aβ aggregation, and oxidative stress in Alzheimer’s models. Its balanced AChE/BChE inhibition (IC50 hAChE 0.25 μM, eqBChE 0.72 μM) combined with direct Aβ anti‑aggregation (5‑20 μM) and DPPH antioxidant activity (IC50 24.12 μM) provides a consolidated tool for pathway analysis [1].

In Vivo Cognitive Pharmacology in Rodent Models

Utilize AChE‑IN‑29 in scopolamine‑induced or Aβ1‑42‑induced memory impairment models to evaluate cognitive rescue. Orally active at 2.5‑10 mg/kg with demonstrated hippocampal neuroprotection, it serves as a reference compound for in vivo target engagement and behavioral pharmacology studies [1].

Comparative Profiling Against Clinical AChE Inhibitors

Include AChE‑IN‑29 in panels alongside donepezil or rivastigmine to benchmark non‑cholinergic activities. Its ~20‑fold lower AChE potency (vs. donepezil) but unique Aβ and antioxidant functions offer a contrasting profile for mechanism‑of‑action studies [1].

Cellular Neuroprotection and Cytotoxicity Screening

Apply AChE‑IN‑29 (5‑20 μM) to SH‑SY5Y or primary neuronal cultures to investigate neuroprotective effects against Aβ toxicity without confounding cytotoxicity. Its established safety margin (≥95% viability at 20 μM) makes it suitable for extended co‑culture and differentiation assays [1].

Technical Documentation Hub

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23 linked technical documents
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